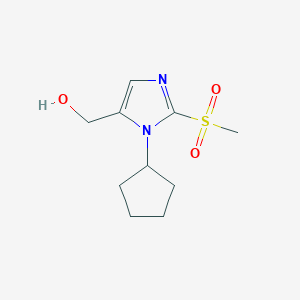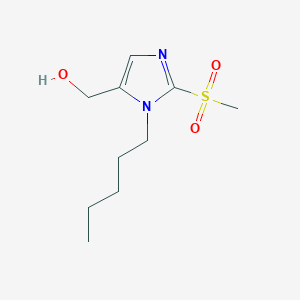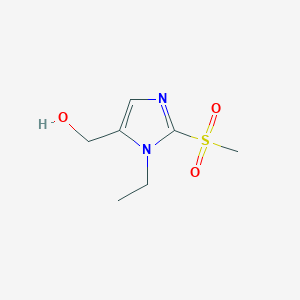![molecular formula C12H21N3O4S B6340080 {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol CAS No. 1221342-35-3](/img/structure/B6340080.png)
{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol is a synthetic organic compound characterized by its unique structure, which includes a methanesulfonyl group, a morpholine ring, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the imidazole ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a suitable leaving group on the propyl chain is replaced by the morpholine moiety.
Final Functionalization: The hydroxymethyl group is introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can undergo reduction to form dihydroimidazole derivatives using hydrogenation catalysts.
Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, ethanol, water.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used as a scaffold for the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
Industry
In industrial applications, this compound can be used as a building block for the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Wirkmechanismus
The mechanism of action of {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The morpholine ring and imidazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-Methanesulfonyl-1-[3-(piperidin-4-yl)propyl]-1H-imidazol-5-yl}methanol: Similar structure but with a piperidine ring instead of a morpholine ring.
{2-Methanesulfonyl-1-[3-(pyrrolidin-4-yl)propyl]-1H-imidazol-5-yl}methanol: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as increased solubility and enhanced binding interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
[2-methylsulfonyl-3-(3-morpholin-4-ylpropyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-20(17,18)12-13-9-11(10-16)15(12)4-2-3-14-5-7-19-8-6-14/h9,16H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRSLJJSZERBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)

![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)
![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)
![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)

